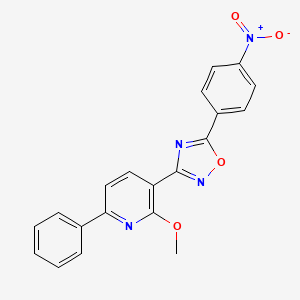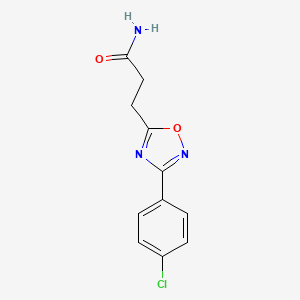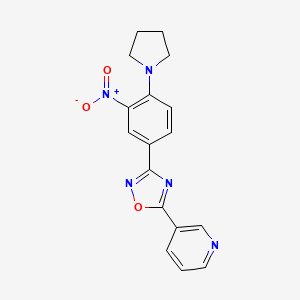
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its broad range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not yet fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in various biological pathways. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound's mechanism of action requires further investigation to fully understand its potential applications in various fields.
Biochemical and Physiological Effects
Studies have reported several biochemical and physiological effects of this compound. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and exhibit antibacterial activity against several strains of bacteria. The compound's effects on various biological pathways make it a promising target for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is its broad range of biological activities. This compound has potential applications in various fields of scientific research, including cancer research, inflammation research, and microbiology. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in some experimental setups.
Direcciones Futuras
There are several future directions for research on 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is to investigate the compound's potential as a fluorescent probe in biological imaging. Another direction is to study the compound's interactions with specific enzymes or proteins involved in various biological pathways to better understand its mechanism of action. Additionally, further research is needed to optimize the synthesis method for higher yields and to improve the compound's solubility in water.
Métodos De Síntesis
The synthesis of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(pyrrolidin-1-yl)aniline with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a ligand for metal ion detection. The compound's unique structure and biological activities make it an attractive target for further research.
Propiedades
IUPAC Name |
3-(3-nitro-4-pyrrolidin-1-ylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-10-12(5-6-14(15)21-8-1-2-9-21)16-19-17(25-20-16)13-4-3-7-18-11-13/h3-7,10-11H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDZNPQFGWXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

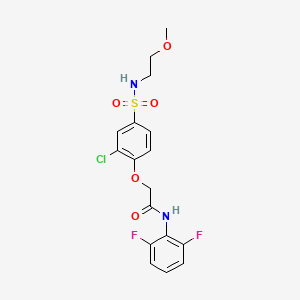
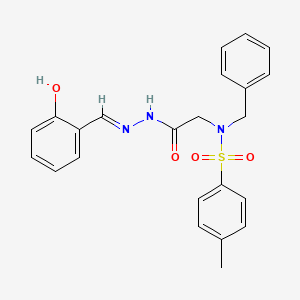

![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)


![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
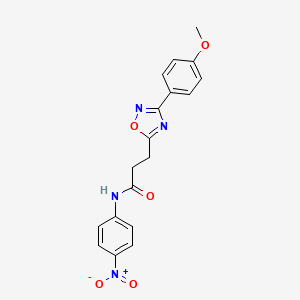
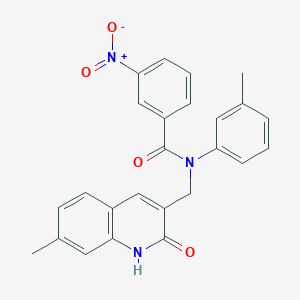
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)

